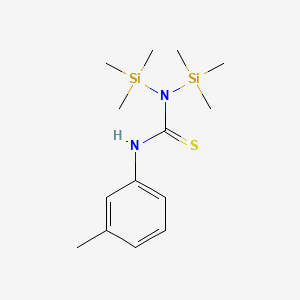
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea is an organosilicon compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea typically involves the reaction of m-tolyl isothiocyanate with bis(trimethylsilyl)amine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups, often under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea exerts its effects involves interactions with various molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The trimethylsilyl groups can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(trimethylsilyl)-2-thiourea: Lacks the m-tolyl group, resulting in different chemical properties and reactivity.
3-(m-tolyl)-2-thiourea: Lacks the trimethylsilyl groups, affecting its solubility and stability.
1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea: Similar structure but with a phenyl group instead of an m-tolyl group, leading to different reactivity and applications.
Uniqueness
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea is unique due to the presence of both trimethylsilyl and m-tolyl groups, which confer distinct chemical properties. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
71457-00-6 |
|---|---|
Molecular Formula |
C14H26N2SSi2 |
Molecular Weight |
310.61 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C14H26N2SSi2/c1-12-9-8-10-13(11-12)15-14(17)16(18(2,3)4)19(5,6)7/h8-11H,1-7H3,(H,15,17) |
InChI Key |
MFACTUDTMJCBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















